An In-depth Technical Guide to the Synthesis of cis,cis,cis-13,16,19-Docosatrienoyl-CoA
An In-depth Technical Guide to the Synthesis of cis,cis,cis-13,16,19-Docosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis pathway of cis,cis,cis-13,16,19-docosatrienoyl-CoA, a very-long-chain polyunsaturated fatty acid (VLCPUFA). It is important to note that while the initial topic specified cis,cis,cis-10,13,16-docosatrienoyl-CoA, the prominent biosynthesized and researched isomer is cis,cis,cis-13,16,19-docosatrienoic acid (DTA), an omega-3 fatty acid. This guide will focus on the synthesis of this biologically significant isomer. DTA has garnered attention for its potential anti-inflammatory and antitumor properties, making its biosynthetic pathway a subject of interest for metabolic engineering and drug development.[1] This document details the enzymatic steps, quantitative data from relevant studies, experimental protocols for its production in transgenic organisms, and the signaling pathways it influences.
The Biosynthetic Pathway of cis,cis,cis-13,16,19-Docosatrienoyl-CoA
The synthesis of cis,cis,cis-13,16,19-docosatrienoyl-CoA is not a standalone pathway but rather an extension of the conventional fatty acid synthesis routes for omega-3 and omega-6 polyunsaturated fatty acids. The pathway involves a series of desaturation and elongation steps, starting from the essential fatty acids, α-linolenic acid (ALA) and linoleic acid (LA). The final product, DTA, is then activated to its CoA ester, cis,cis,cis-13,16,19-docosatrienoyl-CoA, for subsequent metabolic processes.
The primary pathway for DTA synthesis involves the elongation of eicosatrienoic acid (ETA). ETA can be produced from either the omega-3 precursor, ALA, or through the desaturation of the omega-6 derived eicosadienoic acid (EDA).[1]
Key Enzymes in the Synthesis Pathway
The heterologous expression of specific enzymes is crucial for the efficient production of DTA in organisms that do not naturally synthesize it. The following enzymes have been identified as key players in the engineered DTA synthesis pathway in Brassica carinata.[1]
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EhELO1 (Eranthis hyemalis ELO-like elongase): This is a condensing enzyme that catalyzes the elongation of long-chain fatty acids. EhELO1 is notable for its high activity in elongating a broad range of polyunsaturated fatty acids (PUFAs) and some monounsaturated fatty acids (MUFAs).[2] In the context of DTA synthesis, it is responsible for the two critical elongation steps: the conversion of ALA to ETA and the subsequent elongation of ETA to DTA.[1] Structural studies have indicated that specific subdomains and amino acid residues, such as glycine (B1666218) at position 220, are critical for its catalytic activity and substrate specificity.[2]
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CpDesX (18C-PUFA ω-3 desaturase): This enzyme is an omega-3 desaturase that introduces a double bond at the n-3 position of an 18-carbon fatty acid. Its primary role in this pathway is the conversion of the omega-6 fatty acid, linoleic acid (LA), to the omega-3 fatty acid, α-linolenic acid (ALA), thereby increasing the pool of precursors for DTA synthesis.[1]
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PiO3 (Pythium irregulare ω-3 desaturase): PiO3 is another crucial omega-3 desaturase, but it acts on very-long-chain fatty acids. It can convert omega-6 VLCPUFAs to their corresponding omega-3 counterparts. A key reaction catalyzed by PiO3 in this pathway is the desaturation of eicosadienoic acid (EDA, 20:2n-6) to eicosatrienoic acid (ETA, 20:3n-3), providing an alternative route to this important precursor for the final elongation step to DTA.[1] This enzyme has a broad substrate preference, acting on both 18-carbon and 20-carbon omega-6 fatty acids.[3]
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EhLPAAT2 (Eranthis hyemalis lysophosphatidic acid acyltransferase): For DTA to accumulate in the form of triacylglycerols (the storage form of fats in oilseeds), it must be esterified to the glycerol (B35011) backbone. EhLPAAT2 is an acyltransferase that facilitates the incorporation of VLCPUFAs, like DTA, into the sn-2 position of triacylglycerols. This is a critical step as many host organisms lack the native enzymes to efficiently perform this incorporation.[1]
Quantitative Data
The metabolic engineering of Brassica carinata has led to significant production of DTA. The table below summarizes the key quantitative findings from this research, along with relevant data from studies on homologous enzymes that provide context for the efficiency of the enzymatic steps.
| Parameter | Value | Organism/System | Reference |
| DTA content in transgenic B. carinata seeds | 16% - 20% of total fatty acids | Brassica carinata | [1] |
| Conversion of γ-linolenic acid to dihomo-γ-linolenic acid | ~60% | Mortierella alpina GLELO elongase expressed in yeast | [4] |
| Conversion of stearidonic acid to eicosatetraenoic acid | ~73% | Mortierella alpina GLELO elongase expressed in yeast | [4] |
| Conversion of arachidonic acid to eicosapentaenoic acid | ~70% | Phytophthora parasitica ω-3 desaturase expressed in S. cerevisiae | [3] |
Experimental Protocols
The successful production of DTA in Brassica carinata relies on established genetic engineering and analytical techniques. Below are detailed methodologies for the key experiments.
Agrobacterium-mediated Transformation of Brassica carinata
This protocol is a generalized procedure based on established methods for Brassica transformation.
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Explant Preparation:
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Surface sterilize Brassica carinata seeds and germinate them on a suitable medium.
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Excise cotyledonary petioles from 4-day-old seedlings to be used as explants.
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Agrobacterium Inoculation:
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Grow a culture of Agrobacterium tumefaciens harboring the binary vector with the genes of interest (e.g., EhELO1, CpDesX, PiO3, EhLPAAT2).
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Resuspend the bacterial cells in a liquid inoculation medium.
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Dip the cut ends of the explants into the Agrobacterium suspension for 30 seconds.
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Co-cultivation:
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Place the inoculated explants on a co-cultivation medium.
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Incubate in the dark for 2-3 days to allow for T-DNA transfer.
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Selection and Regeneration:
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Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., carbenicillin) to eliminate Agrobacterium.
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Subculture the explants to fresh selection medium every 2-3 weeks.
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Transgenic shoots will regenerate from the callus formed at the cut end of the explants.
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Rooting and Acclimatization:
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Excise the regenerated shoots and transfer them to a rooting medium.
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Once roots have developed, transfer the plantlets to soil and acclimatize them in a controlled environment.
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Quantitative Analysis of Fatty Acids
This protocol describes the analysis of fatty acid composition from transgenic seeds.
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Lipid Extraction and Transmethylation:
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Homogenize a known quantity of seeds.
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Perform direct transmethylation by incubating the homogenized seeds in a solution of 2.5% (v/v) sulfuric acid in methanol (B129727) at 85°C for 1-2 hours. This process simultaneously extracts the lipids and converts the fatty acids to fatty acid methyl esters (FAMEs).
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Add a known amount of an internal standard (e.g., tripentadecanoin) for quantification.
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FAME Extraction:
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After cooling, add a salt solution (e.g., 0.8% KCl) and an organic solvent (e.g., hexane) to the reaction mixture.
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Vortex thoroughly and centrifuge to separate the phases.
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Collect the upper hexane (B92381) layer containing the FAMEs.
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Gas Chromatography (GC) Analysis:
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Inject an aliquot of the hexane extract into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column for FAME separation.
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The GC oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their chain length and degree of unsaturation.
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Identify the peaks corresponding to different FAMEs by comparing their retention times with those of known standards.
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Quantification:
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Calculate the amount of each fatty acid by comparing the peak area to the peak area of the internal standard.
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Express the content of each fatty acid as a percentage of the total fatty acids.
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Signaling Pathways Influenced by Docosatrienoic Acid
DTA, as an omega-3 VLCPUFA, is implicated in various signaling pathways that are relevant to inflammation and cancer. While direct studies on DTA are emerging, the well-characterized effects of the related omega-3 fatty acid, docosahexaenoic acid (DHA), provide a strong basis for understanding the potential mechanisms of action of DTA.
Anti-inflammatory Signaling
DTA has been shown to exert strong anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α in human macrophages.[5] The underlying mechanisms are likely to involve the modulation of key inflammatory signaling pathways. DHA is known to mediate its anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120) and by inhibiting the IKK/NF-κB pathway, a central regulator of inflammation.[6][7]
Antitumor Signaling
DTA has demonstrated antitumor and pro-apoptotic effects in human breast cancer cells.[5] The related omega-3 fatty acid, DHA, has been shown to suppress breast cancer cell growth by inhibiting the Wnt/β-catenin signaling pathway.[8][9] This pathway is crucial for cell proliferation, and its downregulation can lead to cell cycle arrest and apoptosis. Additionally, DHA can suppress the STAT3 signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[10]
Conclusion
The synthesis of cis,cis,cis-13,16,19-docosatrienoyl-CoA through metabolic engineering represents a significant advancement in the production of novel, bioactive fatty acids. This technical guide has provided a detailed overview of the biosynthetic pathway, the key enzymes involved, and the quantitative yields achieved in transgenic systems. The experimental protocols for genetic transformation and fatty acid analysis offer a roadmap for researchers in this field. Furthermore, the elucidation of the signaling pathways affected by DTA underscores its potential as a therapeutic agent for inflammatory diseases and cancer. Continued research into the precise molecular mechanisms of DTA and the optimization of its production will be crucial for realizing its full potential in the pharmaceutical and nutraceutical industries.
References
- 1. Stepwise metabolic engineering of docosatrienoic acid – an ω3 very long‐chain polyunsaturated fatty acid with potential health benefits in Brassica carinata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional analysis of plant ELO-like elongase for fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of an Omega-3 Desaturase From Phytophthora parasitica and Application for Eicosapentaenoic Acid Production in Mortierella alpina [frontiersin.org]
- 4. Identification and characterization of an enzyme involved in the elongation of n-6 and n-3 polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the In Vitro Antitumor, Antioxidant and Anti-Inflammatory Activities between Two New Very Long Chain Polyunsaturated Fatty Acids, Docosadienoic Acid (DDA) and Docosatrienoic Acid (DTA), and Docosahexaenoic Acid (DHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docosahexaenoic acid ameliorates autoimmune inflammation by activating GPR120 signaling pathway in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Docosahexaenoic acid inhibition of inflammation is partially via cross-talk between Nrf2/heme oxygenase 1 and IKK/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid inhibited the Wnt/β-catenin pathway and suppressed breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
